molecular formula C8H12N2O4 B3049450 bis((2S)-piperidine-2-carbonitrile); oxalic acid CAS No. 2068138-09-8

bis((2S)-piperidine-2-carbonitrile); oxalic acid

Cat. No.: B3049450
CAS No.: 2068138-09-8
M. Wt: 200.19
InChI Key: UKQSPZJUZKAACN-RGMNGODLSA-N
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Description

bis((2S)-piperidine-2-carbonitrile); oxalic acid (CAS: 2068138-09-8) is a specialized chemical compound with the molecular formula C₁₄H₂₂N₄O₄ and a molecular weight of 310.354 g/mol . It is classified under Protein Degrader Building Blocks, indicating its role in synthesizing molecules for targeted protein degradation research.

Properties

IUPAC Name

oxalic acid;(2S)-piperidine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H10N2.C2H2O4/c2*7-5-6-3-1-2-4-8-6;3-1(4)2(5)6/h2*6,8H,1-4H2;(H,3,4)(H,5,6)/t2*6-;/m00./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTSPGXIUDSRCB-UAIGZDOSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C#N.C1CCNC(C1)C#N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)C#N.C1CCN[C@@H](C1)C#N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis((2S)-piperidine-2-carbonitrile); oxalic acid typically involves the reaction of (2S)-piperidine-2-carbonitrile with oxalic acid under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is stirred for several hours to ensure complete reaction, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation, crystallization, and chromatography .

Chemical Reactions Analysis

Types of Reactions

Bis((2S)-piperidine-2-carbonitrile); oxalic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Bis((2S)-piperidine-2-carbonitrile); oxalic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bis((2S)-piperidine-2-carbonitrile); oxalic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context and the specific application being studied .

Comparison with Similar Compounds

Key Differences in Core Structure

A structurally related compound, bis((2R)-azetidine-2-carbonitrile); oxalic acid (CAS: 2173052-89-4), shares a similar design but differs in the ring size of the nitrogen-containing heterocycle:

  • Piperidine : A six-membered ring (C₅H₁₀N), providing conformational flexibility and stability.
Parameter bis((2S)-piperidine-2-carbonitrile); oxalic acid bis((2R)-azetidine-2-carbonitrile); oxalic acid
CAS Number 2068138-09-8 2173052-89-4
Molecular Formula C₁₄H₂₂N₄O₄ C₈H₁₂N₄O₄* (hypothetical)
Molecular Weight 310.354 g/mol ~212 g/mol (estimated)
Heterocyclic Ring Size 6-membered (piperidine) 4-membered (azetidine)
Primary Application Protein degradation research Laboratory research (specific use unspecified)

Implications of Structural Differences

  • Stability and Reactivity : The larger piperidine ring likely enhances stability under ambient conditions (room temperature storage ), while azetidine’s smaller ring may increase reactivity due to strain.
  • Toxicity Profile : Both compounds require stringent safety protocols (e.g., acute toxicity and skin corrosion warnings for the azetidine analog ), but specific toxicological data for the piperidine derivative remains undocumented.

Comparison with Other Oxalic Acid Amine Complexes

Oxalic acid frequently forms salts or co-crystals with nitrogen-containing bases. Key examples include:

Pyridine-Oxalic Acid Systems

  • Dipyridinium oxalate-oxalic acid : Forms hydrogen-bonded networks, enabling applications in crystal engineering and materials science .
  • Acidity and Coordination : Unlike the piperidine derivative, pyridine-oxalic acid complexes exhibit strong hydrogen-bonding interactions, influencing their electrochemical behavior (e.g., pH-dependent redox activity in oxalic acid sensors ).

Physicochemical Properties and Stability

  • Electrochemical Behavior : Oxalic acid’s oxidation is pH-dependent, as seen in Pt/CB-Ni-rGO sensors , which may influence the electrochemical stability of its amine complexes.

Biological Activity

Bis((2S)-piperidine-2-carbonitrile); oxalic acid is a compound that combines piperidine and nitrile functional groups, which endows it with unique chemical properties and potential biological activities. The compound's molecular formula is C14H22N4O4C_{14}H_{22}N_{4}O_{4} with a molecular weight of approximately 310.354 g/mol. This article explores its biological activity, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction of (2S)-piperidine-2-carbonitrile with oxalic acid under controlled conditions, often using solvents like ethanol or methanol at temperatures between 60-80°C. The reaction yields a product that can be isolated through filtration and recrystallization.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the modulation of enzyme activities and interactions with molecular targets.

Enzyme Interaction

  • Lactate Dehydrogenase : The compound has been shown to interact competitively with lactate dehydrogenase, an enzyme crucial for anaerobic metabolism. This interaction suggests its potential role in influencing metabolic pathways, particularly in cancer biology where anaerobic metabolism is often upregulated.
  • Other Enzymatic Targets : Preliminary studies suggest that this compound may modulate activities of other enzymes involved in metabolic processes, although specific targets are still under investigation.

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes and receptors, leading to modulation of their activities. This modulation can result in altered metabolic pathways and cellular processes relevant to disease states such as cancer.

Case Studies and Research Findings

Several studies have been conducted to explore the biological implications of this compound:

  • Study on Metabolic Pathways : A study demonstrated that this compound could influence metabolic pathways by modulating lactate dehydrogenase activity, suggesting a possible therapeutic role in metabolic disorders.
  • Therapeutic Potential : Investigations into its therapeutic potential have revealed promising results for drug development, particularly as a precursor for compounds targeting specific diseases.

Applications

The unique properties of this compound make it valuable for various applications:

  • Drug Development : Its ability to modulate enzymatic activity positions it as a candidate for further research in drug development.
  • Synthetic Chemistry : Used as a building block in synthesizing more complex molecules, it plays a significant role in organic chemistry applications.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Bis((2S)-azetidine-2-carbonitrile); oxalic acidAzetidine ringSimilar enzyme modulation potential
Bis((2S)-pyrrolidine-2-carbonitrile); oxalic acidPyrrolidine ringPotential for different metabolic interactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
bis((2S)-piperidine-2-carbonitrile); oxalic acid
Reactant of Route 2
bis((2S)-piperidine-2-carbonitrile); oxalic acid

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